

Application Notes and Protocols for the Functionalization of 1H-Indol-3-ol

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Compound of Interest

Compound Name: **1H-Indol-3-ol**

Cat. No.: **B116627**

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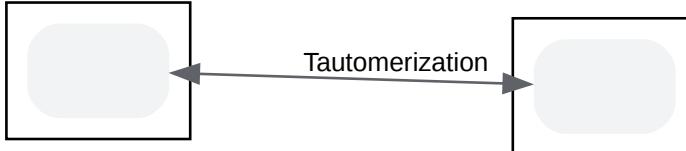
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the functionalization of **1H-Indol-3-ol**, also known as indoxyl. This versatile heterocyclic compound serves as a valuable scaffold in medicinal chemistry and drug discovery due to its diverse biological activities.^{[1][2]} The protocols detailed below cover key functionalization strategies, including O-alkylation, C-alkylation, N-acylation, and electrophilic substitution reactions.

Understanding the Reactivity of 1H-Indol-3-ol

1H-Indol-3-ol exists in a tautomeric equilibrium between its enol (**1H-indol-3-ol**) and keto (indolin-3-one or indoxyl) forms. This equilibrium is crucial as it dictates the regioselectivity of its functionalization. The anionic form of indoxyl can be attacked by electrophiles at either the oxygen or the C2 position, leading to O- or C-functionalized products, respectively. The unique structure of indoxyl, with a secondary aromatic amino group, an active methylene group, and a ketone carbonyl group, provides multiple sites for functionalization.^[3]

1H-Indol-3-ol (Enol)



Indolin-3-one (Keto)

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Caption: Tautomeric equilibrium of **1H-Indol-3-ol**.

O-Alkylation of **1H-Indol-3-ol**

O-alkylation of **1H-Indol-3-ol** provides a straightforward route to 3-alkoxyindole derivatives, which are of interest in medicinal chemistry. The reaction typically proceeds by deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic attack on an alkyl halide.

Experimental Protocol: General Procedure for O-Alkylation

- **Deprotonation:** To a solution of **1H-Indol-3-ol** (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or CH₂Cl₂), add a base (1.1-1.5 eq.) at a controlled temperature (e.g., 0 °C or room temperature). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or an aqueous solution of sodium hydroxide (NaOH) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
- **Alkylation:** To the resulting mixture, add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq.) dropwise at the same temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxyindole.

Quantitative Data for O-Alkylation of Indole Derivatives

Entry	Substrate	Alkylation Agent	Base/Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	1,2,3,4-Tetrahydronaphthalene- o[c][4][5]hyridin-5(6H)-one	Methyl Iodide	K2CO3	DMF	80	12	85	[6]
2	1,2,3,4-Tetrahydronaphthalene- o[c][4][5]hyridin-5(6H)-one	Ethyl Iodide	K2CO3	DMF	80	12	82	[6]
3	3-Indolylcyclopropanylacetonic Acid Derivatives	R-Hal	50% aq. NaOH/TEBAC	CH2Cl2	50	3	32-43	[7]

Note: Data for closely related heterocyclic systems are provided as representative examples due to limited specific data for **1H-Indol-3-ol**.

C-Alkylation of **1H-Indol-3-ol**

C-alkylation of **1H-Indol-3-ol**, primarily at the C2 position, can be achieved under various conditions, often competing with O-alkylation. The choice of base and solvent can influence the

regioselectivity. Friedel-Crafts type alkylations are also a common method for introducing alkyl groups at the C3-position of the indole ring.

Experimental Protocol: General Procedure for C3-Alkylation with Alcohols

- Reaction Setup: In a round-bottom flask, combine the indole (1 mmol), the benzylic alcohol (0.8 mmol), and molecular iodine (5 mol %) in toluene (2 mL).
- Reaction Conditions: Stir the mixture at 40 °C for 5 hours.
- Work-up: After completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.
- Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the C3-benzylated indole.^[8]

Quantitative Data for C-Alkylation of Indoles

Entry	Indole Derivative	Alkylating Agent	Catalyst/Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	1H-Indole	Benzhydrol	I ₂	Toluene	40	5	87	[9]
2	1-Methyl-1H-indole	2-Phenylprop-2-ol	I ₂	Toluene	40	5	92	[9]
3	5-Chloro-1H-indole	Benzhydrol	I ₂	Toluene	40	5	80	[9]
4	1H-Indole	Maleimide	BF ₃ -OEt ₂	DCE	60	6	80	[5]

N-Acylation of 1H-Indol-3-ol

N-acylation of the indole nitrogen is a common strategy to protect the NH group or to introduce functional moieties that can modulate the biological activity of the molecule. This reaction is typically carried out using acylating agents like acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation with Acetic Anhydride

- Reaction Setup: In a suitable flask, dissolve the indole derivative (1 equivalent) in acetic anhydride.
- Catalyst: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a solid support catalyst. Alternatively, the reaction can proceed without a catalyst under microwave irradiation or neat conditions.[10]
- Reaction Conditions: Heat the mixture under reflux or irradiate with microwaves for a specified time (typically 1-5 hours).
- Work-up: After completion, pour the reaction mixture into ice-water and stir until a solid precipitate forms.
- Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the N-acetylated product.[11]

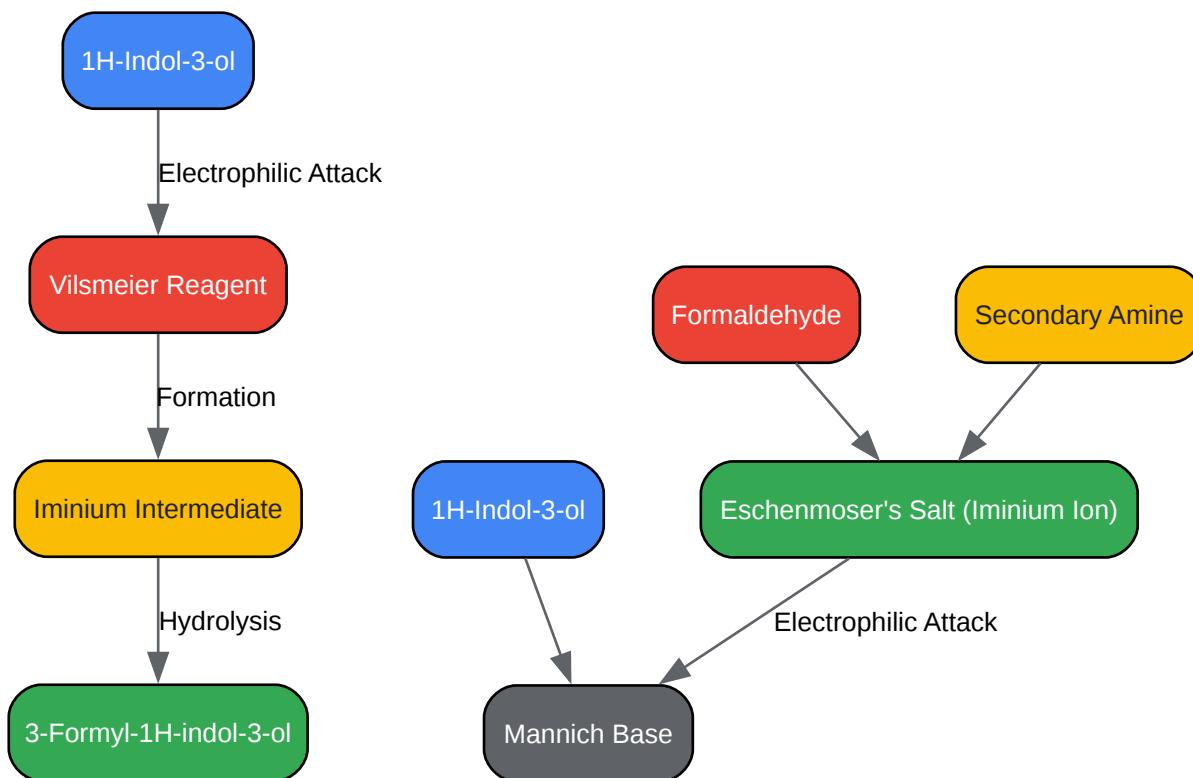
Quantitative Data for N-Acylation of Indoles

Entry	Substrate	Acylating Agent	Base/Catalyst	Solvent	Temp (°C)	Time	Yield (%)	Reference
1	Indole	Acetic Anhydride	None	Neat	Reflux	5 h	85	[10]
2	Indole	Acetic Anhydride	Anhydrous Sodium Acetate	Acetic Anhydride	-	-	60	[11]
3	3-Methyl-1H-indole	S-methyl butanethioate	Cs ₂ CO ₃	Xylene	140	12 h	62	[12]

Electrophilic Substitution Reactions

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings like indoles, typically at the C3 position. The Vilsmeier reagent, generated *in situ* from a substituted amide (like DMF) and an acid chloride (like POCl₃), acts as the electrophile.[4][13]



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